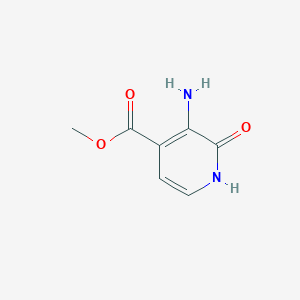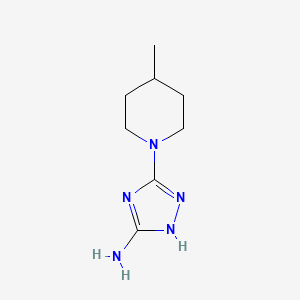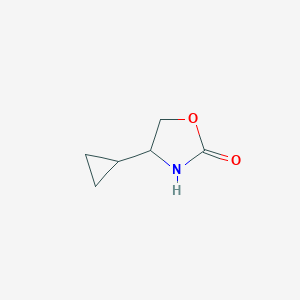
4-Cyclopropyl-1,3-oxazolidin-2-one
Descripción general
Descripción
4-Cyclopropyl-1,3-oxazolidin-2-one is a derivative of oxazolidin-2-one . Oxazolidin-2-ones are a class of compounds containing a 2-oxazolidone structure. They are useful as Evans auxiliaries, which are used for chiral synthesis . Oxazolidin-2-ones are mainly used as antimicrobials .
Synthesis Analysis
The synthesis of oxazolidin-2-ones derivatives was carried out starting from urea and ethanolamine reagents using microwave irradiation in a chemical paste medium . An efficient, versatile, and practical gram-scale preparation of oxazolidinone is achieved . A conventional new route to the novel oxazolidin-2-one derivatives having two substituents on N-3 and C-4 in the oxazolidin-2-one ring was established with racemic b-aminoalanine derivatives as the key starting materials .Molecular Structure Analysis
The molecular formula of 4-Isopropyl-1,3-oxazolidin-2-one is C6H11NO2 . The 1,3-oxazolidin-2-one fragment is found in many biologically active compounds .Chemical Reactions Analysis
Oxazolidin-2-ones are considered bacteriostatic for enterococci and staphylococci, but bactericidal for penicillin-susceptible S. pneumoniae and Bacteroides fragilis .Physical And Chemical Properties Analysis
The average mass of 4-Isopropyl-1,3-oxazolidin-2-one is 129.157 Da .Aplicaciones Científicas De Investigación
Synthetic Organic Chemistry
The oxazolidin-2-one ring, including derivatives such as 4-Cyclopropyl-1,3-oxazolidin-2-one, is highly valued in synthetic organic chemistry for its versatility. It serves as a cyclic carbamate skeleton, rare in natural products but widespread in synthesis due to its utility as chiral auxiliaries in asymmetric synthesis. Additionally, oxazolidinones are employed as protective groups for 1,2-aminoalcohol systems, highlighting their broad application in constructing complex molecular architectures (Zappia et al., 2007).
Environmental Applications
The capacity of 4-Cyclopropyl-1,3-oxazolidin-2-one derivatives to facilitate the chemical fixation of CO2 represents a promising avenue for environmental applications. A study demonstrated that these compounds could be synthesized through a cycloaddition reaction of propargylic alcohols with primary amines and CO2 under mild, solvent-free conditions. This process offers an eco-friendly approach to utilizing CO2, a significant greenhouse gas (Jingxiu Xu et al., 2011).
Safety And Hazards
Despite a great deal of efforts that have been made both from academia and industry to find new oxazolidin-2-one based compounds with improved potency, significant activity against linezolid-resistant strains, and improved safety profile, especially with regard to the elimination of the reversible myelosuppressive effects .
Direcciones Futuras
The development of an efficient synthesis of oxazolidin-2-one scaffolds with access to 4,5-vicinal stereogenic centers, which uses a combination of an asymmetric aldol and a modified Curtius procedure to undergo an effective intramolecular cyclization . This strategy also permits a straightforward and concise asymmetric total synthesis of (−)-cytoxazone . Ultimately, this convenient platform would provide a promising method for the early phases of drug discovery .
Propiedades
IUPAC Name |
4-cyclopropyl-1,3-oxazolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO2/c8-6-7-5(3-9-6)4-1-2-4/h4-5H,1-3H2,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNKDGXKCSTUMRX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2COC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Cyclopropyl-1,3-oxazolidin-2-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





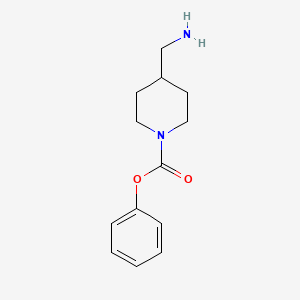
![3-{3-[1-(Methylamino)ethyl]phenyl}-1,3-oxazolidin-2-one](/img/structure/B1425707.png)

amine](/img/structure/B1425709.png)
![2-Chloro-1-{8-oxa-3-azabicyclo[3.2.1]octan-3-yl}ethan-1-one](/img/structure/B1425710.png)
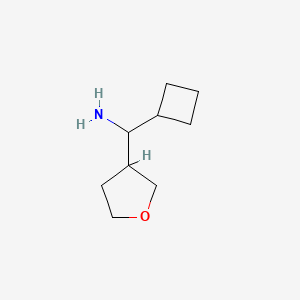
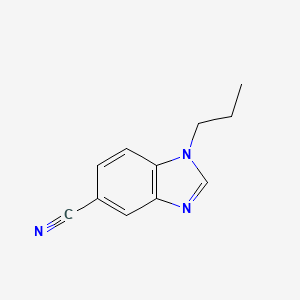
![2-Ethyl-1,8-dioxa-4-azaspiro[5.5]undecane](/img/structure/B1425715.png)
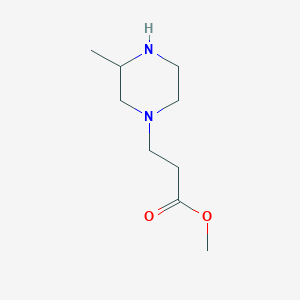
![4-[(1-methyl-1H-1,2,4-triazol-5-yl)methoxy]benzene-1-sulfonamide](/img/structure/B1425717.png)
